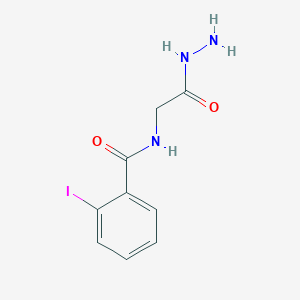
N-(2-Iodobenzoyl)glycine hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Iodobenzoyl)glycine hydrazide is an organic compound with the molecular formula C9H10IN3O2 It is a derivative of glycine, where the amino group is acylated with 2-iodobenzoyl chloride, and the carboxyl group is converted to a hydrazide
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Iodobenzoyl)glycine hydrazide can be synthesized through the acylation of glycine with 2-iodobenzoyl chloride, followed by the conversion of the resulting N-(2-iodobenzoyl)glycine to its hydrazide form. The general procedure involves dissolving glycine in water and reacting it with 2-iodobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to precipitate the product, which is filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-Iodobenzoyl)glycine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-iodobenzoyl)glycine oxides, while reduction can produce N-(2-iodobenzoyl)glycine amines.
科学的研究の応用
N-(2-Iodobenzoyl)glycine hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Iodobenzoyl)glycine hydrazide involves its interaction with molecular targets such as enzymes. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is similar to other hydrazide-based inhibitors, which block enzyme function by modifying key amino acids in the active site .
類似化合物との比較
Similar Compounds
N-(2-Iodobenzoyl)glycine: Similar structure but lacks the hydrazide group.
2-Iodohippuric acid: Another derivative of glycine with similar properties.
N-(2-Bromobenzoyl)glycine: Similar compound with bromine instead of iodine.
Uniqueness
N-(2-Iodobenzoyl)glycine hydrazide is unique due to the presence of both the iodine atom and the hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
887359-64-0 |
|---|---|
分子式 |
C9H10IN3O2 |
分子量 |
319.10 g/mol |
IUPAC名 |
N-(2-hydrazinyl-2-oxoethyl)-2-iodobenzamide |
InChI |
InChI=1S/C9H10IN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
InChIキー |
OMFWTJLYDPPQJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


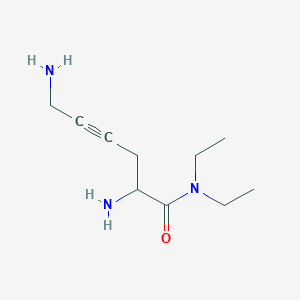

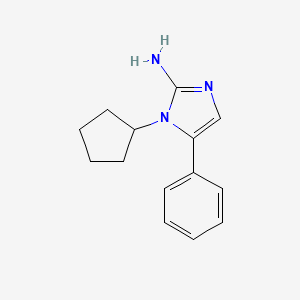
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

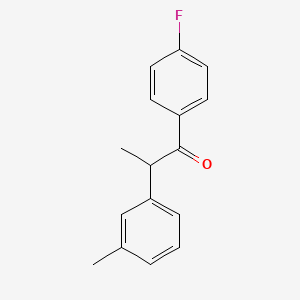
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
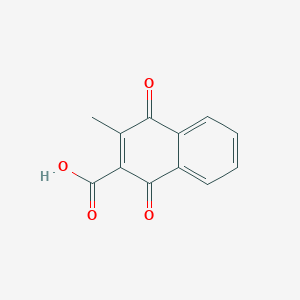
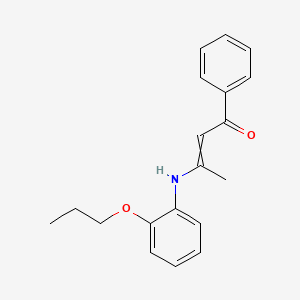
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)
